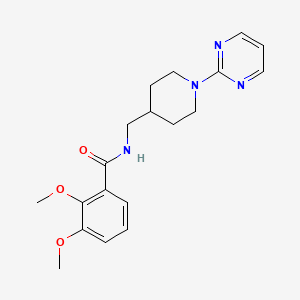
2,3-dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C19H24N4O3 and its molecular weight is 356.426. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds have been shown to inhibit the activity of acetylcholinesterase (ache) .
Mode of Action
The compound likely interacts with its target through a series of molecular interactions. For effective binding and blocking the AChE activity, the molecule needs to bind with peripheral site and active site of the enzyme .
Biochemical Pathways
Inhibition of ache can affect cholinergic neurotransmission, which plays a crucial role in memory, attention, and other cognitive functions .
Result of Action
The inhibition of AChE can lead to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . This can have various effects depending on the specific neural pathways involved.
生物活性
2,3-Dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features. The compound combines a benzamide core with methoxy substituents and a piperidine-pyrimidine moiety. This article delves into its biological activity, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H24N4O3, with a molecular weight of approximately 356.4 g/mol. The structural complexity arises from the presence of both methoxy groups and the piperidine-pyrimidine framework, which may influence its pharmacological properties.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. Research suggests that it may modulate various signaling pathways, particularly those involving kinases and receptors associated with cancer and inflammatory diseases. The compound's mechanism may involve:
- Inhibition of Class I PI3-Kinase Enzymes : Studies indicate that similar compounds can inhibit Class I PI3K enzymes, which are crucial in cancer cell proliferation and survival .
- Modulation of Receptor Activity : The compound may bind to various receptors, altering their activity and downstream signaling pathways.
Anticancer Properties
Research has shown that compounds structurally related to this compound exhibit significant anticancer activity. For instance:
The inhibition of RET kinase has been particularly noted in studies focusing on cancer therapies, suggesting potential applications for this compound in oncology.
Antimicrobial Activity
Preliminary studies have indicated that the compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens is still limited. The presence of methoxy groups often enhances the lipophilicity of compounds, potentially improving their membrane permeability and antimicrobial effectiveness.
Case Studies
- Inhibition Studies : A study demonstrated that related benzamide derivatives inhibited cell proliferation driven by RET mutations, suggesting that this compound could similarly affect RET-mediated pathways .
- Synthetic Pathways : The synthesis of this compound typically involves coupling reactions where the piperidine derivative is linked to the benzamide core using coupling agents like EDCI or DCC. This method has been optimized for yield and purity in various laboratory settings.
特性
IUPAC Name |
2,3-dimethoxy-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-25-16-6-3-5-15(17(16)26-2)18(24)22-13-14-7-11-23(12-8-14)19-20-9-4-10-21-19/h3-6,9-10,14H,7-8,11-13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTVRHZCVKJIPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCC2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














